N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
Overview
Description
N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is 354.12157168 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Mutagen Detection
One significant application involves the detection and identification of mutagens and carcinogens as their adducts with guanosine derivatives. A study by Kasai et al. (1984) synthesized a highly fluorescent derivative of guanosine for use in screening environmental mutagens and carcinogens. This method allows for the rapid and sensitive detection of mutagens such as glyoxal, methylglyoxal, and others, highlighting its importance in environmental safety and public health (Kasai, H., Hayami, H., Yamaizumi, Z., Saitoh, S., & Nishimura, S., 1984).
Synthesis and Chemical Reactions
Another area of research focuses on the synthesis and reactions of α-Acetylenic Ketones containing the Nitrofuran Ring, as explored by Sasaki and Yoshioka (1971). Their work contributes to the broader understanding of heteroaromatic compounds and their potential applications in creating new materials or pharmaceuticals (Sasaki, T., & Yoshioka, T., 1971).
Alkylation Reactions
Research by Lukevics et al. (1988) on the reactions of trialkyl(2-furyl) germanes with electrophilic reagents explores the electrophilic substitution reactions and their implications for synthesizing complex molecules, potentially useful in pharmaceuticals and material science (Lukevics, E., Ignatovich, L., Coldberg, Yu., Polyak, F., Gaukhman, A., Rozite, S., & Popelis, J., 1988).
Advanced Organic Synthesis
Further, the work by Zubkov et al. (2010) on the intramolecular Diels-Alder furan (IMDAF) reaction of iminium salts presents a novel approach to synthesizing the isoindolo(1,2-a)isoquinoline core of certain alkaloids. This synthesis pathway offers a new method for constructing complex organic structures, potentially opening new avenues for drug discovery and development (Zubkov, F., Ershova, Julya D., Zaytsev, V., Obushak, M., Matiychuk, V., Sokolova, E., Khrustalev, V., & Varlamov, A., 2010).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-17(20-10-13-3-1-7-25-13)12-5-6-15-16(9-12)19(24)21(18(15)23)11-14-4-2-8-26-14/h1,3,5-7,9,14H,2,4,8,10-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTPJNSZUVEWAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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